Cas no 4076-36-2 (5-Methyl-1H-tetrazole)
5-Methyl-1H-tetrazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Methyl tetrazole
- 5-METHYL-1H-TERTAZOLE
- 5-METHYL-1H-TETRAZOLE
- 5-Methyl-1H-1,2,3,4-tertazole
- 5-METHYL-1H-1,2,3,4-TETRAZOLE
- 5-methyl-1,2,3,4-tetrazole
- 5-Methyl-1H-tetraazole
- 1H-Tetrazole, 5-methyl-
- 5-Methyl-2H-tetrazole
- 1H-Tetrazole,5-methyl
- 5-Methyl-1H-tertazol
- 5-Methyl-IH-tetrazole
- 5-methyl-tetrazol
- 5-methyltetrazolate
- methyl-1H-tetrazole
- 5-methyltetrazolium
- 5-Methyltetrazole
- Tetrazole, 5-methyl-
- 2H-Tetrazole, 5-methyl-
- XZGLNCKSNVGDNX-UHFFFAOYSA-N
- 5-methyl-1H-1,2,3,4-tetraazole
- Methyltetrazole
- NSC11136
- 5-methyl-2H-1,2,3,4-tetrazole
- PubChem9130
- 5-methyl-1h tetrazole
- 5-Methyl-1H-tetraazole #
- KSC235O8F
- XZGL
- GS-3021
- G22VBQ3QPY
- BB 0262337
- BCP22228
- A825278
- NS00030844
- 5-Methyl-1H-tetrazole, 97%
- NSC 11136
- AKOS000263048
- 51855-49-3
- J-517733
- InChI=1/C2H4N4/c1-2-3-5-6-4-2/h1H3,(H,3,4,5,6)
- DTXSID0074710
- CHEMBL477368
- XZGLNCKSNVGDNX-UHFFFAOYSA-
- AKOS005174188
- 4076-36-2
- SY031544
- F0001-1152
- EN300-104530
- NSC-11136
- XJM
- MFCD00129971
- M 5T
- FT-0602357
- UNII-G22VBQ3QPY
- STK523132
- DB-025317
- ALBB-013537
- 5-Methyl-1H-tetrazole
-
- MDL: MFCD00129971
- Inchi: 1S/C2H4N4/c1-2-3-5-6-4-2/h1H3,(H,3,4,5,6)
- InChI Key: XZGLNCKSNVGDNX-UHFFFAOYSA-N
- SMILES: N1=C(C)N=NN1
Computed Properties
- Exact Mass: 84.04360
- Monoisotopic Mass: 84.044
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 44.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -0.1
- Topological Polar Surface Area: 54.5
Experimental Properties
- Color/Form: White to pale yellow crystals
- Density: 1.3190
- Melting Point: 145.0 to 148.0 deg-C
- Boiling Point: 233.3ºC at 760 mmHg
- Flash Point: 116.7ºC
- Refractive Index: 1.533
- Water Partition Coefficient: Soluble in water.
- PSA: 54.46000
- LogP: -0.49190
- Solubility: Soluble in water.
5-Methyl-1H-tetrazole Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:1325
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- PackingGroup:II
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
5-Methyl-1H-tetrazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methyl-1H-tetrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031544-1g |
5-Methyltetrazole |
4076-36-2 | ≥98% | 1g |
¥30.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031544-5g |
5-Methyltetrazole |
4076-36-2 | ≥98% | 5g |
¥30.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031544-10g |
5-Methyltetrazole |
4076-36-2 | ≥98% | 10g |
¥55.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031544-25g |
5-Methyltetrazole |
4076-36-2 | ≥98% | 25g |
¥65.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031544-100g |
5-Methyltetrazole |
4076-36-2 | ≥98% | 100g |
¥199.00 | 2024-07-09 | |
| TRC | M330255-10g |
5-Methyl Tetrazole |
4076-36-2 | 10g |
$ 92.00 | 2023-09-07 | ||
| TRC | M330255-25g |
5-Methyl Tetrazole |
4076-36-2 | 25g |
$ 150.00 | 2023-09-07 | ||
| TRC | M330255-50g |
5-Methyl Tetrazole |
4076-36-2 | 50g |
$ 259.00 | 2023-09-07 | ||
| TRC | M330255-100g |
5-Methyl Tetrazole |
4076-36-2 | 100g |
$431.00 | 2023-05-17 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013012-25g |
5-Methyl-1H-tetrazole |
4076-36-2 | 98% | 25g |
¥58 | 2024-05-23 |
5-Methyl-1H-tetrazole Suppliers
5-Methyl-1H-tetrazole Related Literature
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Tímea Kaszás,Ivett Cservenyák,éva Juhász-Tóth,Andrea E. Kulcsár,Paola Granatino,Ulf J. Nilsson,László Somsák,Marietta Tóth Org. Biomol. Chem. 2021 19 605
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K. Deng,S. W. Li,Y. L. Zhao,J. C. Shi,S. N. Luo J. Anal. At. Spectrom. 2022 37 2122
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Xiao-Wen Liang,Lin-Lin Zhang,Ting Zhang,Jiong-Peng Zhao,Fu-Chen Liu Dalton Trans. 2022 51 8491
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Hanifrahmawan Sudibyo,Jefferson W. Tester Sustainable Energy Fuels 2022 6 5474
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Biao Liu,Yong-Cai Qiu,Guo Peng,Hong Deng CrystEngComm 2010 12 270
Additional information on 5-Methyl-1H-tetrazole
Introduction to 5-Methyl-1H-tetrazole (CAS No: 4076-36-2)
5-Methyl-1H-tetrazole is a heterocyclic organic compound with the molecular formula C₄H₅N₃. As indicated by its Chemical Abstracts Service (CAS) number 4076-36-2, this compound has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. The presence of a methyl group at the 5-position of the tetrazole ring introduces distinct reactivity and binding characteristics, making it a valuable scaffold for drug discovery and industrial applications.
The tetrazole core, characterized by four nitrogen atoms arranged in a ring structure, is known for its stability and ability to form hydrogen bonds, which are critical for molecular recognition processes. This structural motif has been extensively explored in medicinal chemistry, particularly as a pharmacophore in the development of bioactive molecules. The methyl-substituted derivative, 5-Methyl-1H-tetrazole, further enhances these properties by introducing additional van der Waals interactions and electronic effects that can modulate biological activity.
In recent years, 5-Methyl-1H-tetrazole has been investigated for its potential in various therapeutic areas. One of the most promising applications is in the development of antimicrobial agents. Studies have demonstrated that tetrazole derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. The methyl group in 5-Methyl-1H-tetrazole appears to enhance its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. This has led to interest in exploring its efficacy against multidrug-resistant strains, a growing concern in global healthcare.
Moreover, the compound has shown promise in the field of anticancer research. The unique electronic distribution around the tetrazole ring allows for strong interactions with biological targets such as kinases and proteases. Preclinical studies have indicated that 5-Methyl-1H-tetrazole derivatives can induce apoptosis in cancer cell lines by interfering with signaling pathways involved in cell proliferation and survival. The methyl substituent may play a role in optimizing binding affinity and selectivity, potentially reducing off-target effects associated with other small-molecule inhibitors.
Another area where 5-Methyl-1H-tetrazole has found utility is in materials science. Its ability to form stable coordination complexes with transition metals makes it a valuable ligand in catalysis. For instance, complexes derived from this compound have been employed in cross-coupling reactions, which are pivotal in organic synthesis. The methyl group enhances steric hindrance around the metal center, allowing for better control over reaction outcomes and improving yields. This application underscores the versatility of 5-Methyl-1H-tetrazole beyond pharmaceuticals.
The synthesis of 5-Methyl-1H-tetrazole typically involves multi-step organic reactions starting from readily available precursors such as hydrazine hydrate and dimethyl acetylenedicarboxylate (DMAD). Recent advancements in synthetic methodologies have improved the efficiency and scalability of this process, making it more accessible for industrial applications. Techniques such as microwave-assisted synthesis have been employed to accelerate reaction times while maintaining high yields, highlighting the ongoing efforts to optimize production methods.
In conclusion, 5-Methyl-1H-tetrazole (CAS No: 4076-36-2) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its structural features enable it to serve as a versatile scaffold for drug discovery, an effective antimicrobial agent, an anticancer candidate, and a ligand in catalytic systems. As research continues to uncover new functionalities and applications of this molecule, its importance is likely to grow further. The continued exploration of its derivatives promises to yield novel bioactive compounds with significant therapeutic potential.
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